molecular formula C9H7N3O B14706428 3-(3-Azidophenyl)prop-2-enal CAS No. 22736-80-7

3-(3-Azidophenyl)prop-2-enal

Cat. No.: B14706428
CAS No.: 22736-80-7
M. Wt: 173.17 g/mol
InChI Key: RTOCCFBIJGUKTJ-UHFFFAOYSA-N
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Description

3-(3-Azidophenyl)prop-2-enal is a cinnamaldehyde derivative characterized by an azide (-N₃) functional group at the meta position of the aromatic ring. The compound’s structure consists of a propenal (α,β-unsaturated aldehyde) backbone conjugated to a 3-azidophenyl moiety. However, its biological activities and physicochemical properties are less documented compared to analogs with hydroxyl, methoxy, or other substituents.

Properties

CAS No.

22736-80-7

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

3-(3-azidophenyl)prop-2-enal

InChI

InChI=1S/C9H7N3O/c10-12-11-9-5-1-3-8(7-9)4-2-6-13/h1-7H

InChI Key

RTOCCFBIJGUKTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction where a halogenated phenylprop-2-enal reacts with sodium azide under suitable conditions to form the desired azido compound .

Industrial Production Methods

Industrial production methods for 3-(3-Azidophenyl)prop-2-enal are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azidophenyl)prop-2-enal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The azido group can be reduced to an amine, and the aldehyde group can be reduced to an alcohol.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Sodium azide is commonly used for introducing the azido group.

Major Products

    Oxidation: 3-(3-Azidophenyl)propanoic acid.

    Reduction: 3-(3-Aminophenyl)prop-2-enal or 3-(3-Azidophenyl)propan-1-ol.

    Substitution: Various azido derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Azidophenyl)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: May be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Azidophenyl)prop-2-enal involves the reactivity of the azido group, which can participate in click chemistry reactions, forming stable triazole rings upon reaction with alkynes. This reactivity makes it useful in bioconjugation and labeling applications .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The bioactivity and reactivity of cinnamaldehyde derivatives are highly dependent on substituent position (ortho, meta, para) and functional group identity. Below is a comparative analysis of 3-(3-Azidophenyl)prop-2-enal and key analogs:

Compound Name Substituent Position Functional Group Key Properties/Activities References
This compound Meta Azide (-N₃) High reactivity for bioconjugation; limited bioactivity data
(E)-3-(2-Methoxyphenyl)prop-2-enal Ortho Methoxy (-OCH₃) Isolated from Cinnamomum cassia; antimicrobial properties
(E)-3-(2-Hydroxyphenyl)prop-2-enal Ortho Hydroxyl (-OH) Antioxidant activity; structural analog of natural aldehydes
3-(4-Methoxyphenyl)prop-2-enal Para Methoxy (-OCH₃) Anticancer (e.g., inhibition of tumor cell lines) and anti-inflammatory activity
(E)-3-(4-Hydroxy-3-methoxyphenyl)prop-2-enal Para (di-substituted) Hydroxyl (-OH), Methoxy (-OCH₃) Enhanced solubility; potential anti-inflammatory effects

Physicochemical and Reactivity Differences

  • Reactivity : The azide group increases electrophilicity at the β-carbon of the propenal backbone, favoring nucleophilic additions. In contrast, methoxy or hydroxyl groups modulate resonance effects, altering aldehyde reactivity .
  • Stability : Azides are prone to photolytic or thermal degradation, whereas methoxy and hydroxyl analogs are more stable but susceptible to oxidation or demethylation .
  • Solubility : Di-substituted analogs (e.g., 4-hydroxy-3-methoxyphenyl derivatives) exhibit higher aqueous solubility due to polar functional groups, whereas azide-containing compounds are typically lipophilic .

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